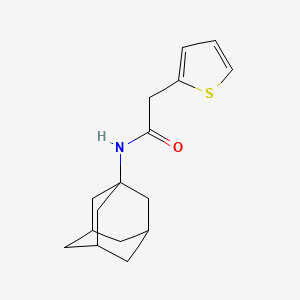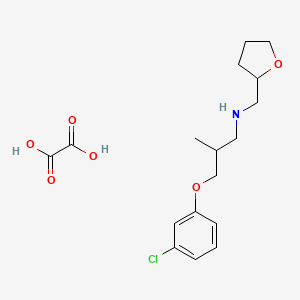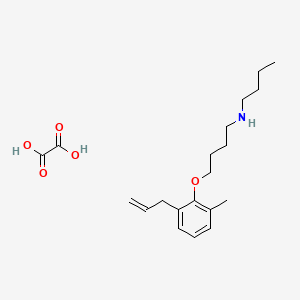
N-(1-adamantyl)-2-thiophen-2-ylacetamide
Descripción general
Descripción
N-(1-adamantyl)-2-thiophen-2-ylacetamide is a compound that features an adamantane moiety linked to a thiophene ring via an acetamide group. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, which enhances the properties of pharmaceuticals. Thiophene is a sulfur-containing heterocycle that is often found in biologically active molecules. The combination of these two moieties in this compound results in a compound with unique structural and chemical properties.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-thiophen-2-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties, and the incorporation of a thiophene ring could enhance these effects.
Material Science: The stability and rigidity of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially improving the efficiency and selectivity of various chemical transformations.
Métodos De Preparación
The synthesis of N-(1-adamantyl)-2-thiophen-2-ylacetamide typically involves the following steps:
Adamantylation of Thiophene: The thiophene ring is first functionalized to introduce an adamantyl group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Acetamide: The adamantylated thiophene is then reacted with acetic anhydride to form the corresponding acetamide. This step may involve the use of a base such as pyridine to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially incorporating continuous flow chemistry techniques for large-scale synthesis.
Análisis De Reacciones Químicas
N-(1-adamantyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-2-thiophen-2-ylacetamide depends on its specific application. In medicinal chemistry, the adamantane moiety is known to interact with various molecular targets, such as ion channels and enzymes, to exert its effects. The thiophene ring can also interact with biological targets, potentially enhancing the compound’s overall activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
N-(1-adamantyl)-2-thiophen-2-ylacetamide can be compared to other adamantane derivatives, such as amantadine and memantine, which are used in the treatment of viral infections and neurodegenerative diseases, respectively. The incorporation of a thiophene ring in this compound distinguishes it from these compounds, potentially offering unique biological activities and applications.
Similar compounds include:
Amantadine: An antiviral and anti-Parkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug with a similar structure to amantadine.
The unique combination of an adamantane moiety and a thiophene ring in this compound sets it apart from these related compounds, potentially offering new avenues for research and development.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(7-14-2-1-3-19-14)17-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,11-13H,4-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXHOFLOQCIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004205.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}-1H-imidazole oxalate](/img/structure/B4004222.png)
![N-allyl-N-[2-(1-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004229.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004238.png)
![1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004245.png)


![3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B4004257.png)


![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine](/img/structure/B4004300.png)
![4-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4004307.png)
![[4-(4-Morpholin-4-ylbutoxy)phenyl]-phenylmethanone;oxalic acid](/img/structure/B4004314.png)
![N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4004322.png)
